6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one
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Overview
Description
6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol is an organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a chloro group at the 6th position, a phenoxy group at the 3rd position, and a hydroxyl group at the 4th position of the pyridazine ring The compound also contains a fluorocyclopropyl group attached to the phenoxy moiety
Preparation Methods
The synthesis of 6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyridazine with phenols in the presence of a base. The reaction conditions typically include the use of a catalyst such as palladium or nickel, and the reaction is carried out under mild conditions to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale catalytic dehalogenation of corresponding 3-phenoxy-6-chloropyridazines. This process can be optimized for higher efficiency and cost-effectiveness by adjusting parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it can interfere with the DNA replication process in cancer cells, leading to anticancer activity .
Comparison with Similar Compounds
6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol can be compared with other similar compounds, such as:
6-Chloro-3-phenylpyridazin-4-ol: This compound lacks the fluorocyclopropyl group, which may result in different biological activities and chemical properties.
6-Chloro-3-(2-chlorophenoxy)pyridazin-4-ol: The presence of a chloro group instead of a fluorocyclopropyl group can lead to variations in reactivity and applications.
The uniqueness of 6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
499223-33-5 |
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Molecular Formula |
C13H10ClFN2O2 |
Molecular Weight |
280.68 g/mol |
IUPAC Name |
6-chloro-3-[2-(1-fluorocyclopropyl)phenoxy]-1H-pyridazin-4-one |
InChI |
InChI=1S/C13H10ClFN2O2/c14-11-7-9(18)12(17-16-11)19-10-4-2-1-3-8(10)13(15)5-6-13/h1-4,7H,5-6H2,(H,16,18) |
InChI Key |
ZGWQIQAEOYTADV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2OC3=NNC(=CC3=O)Cl)F |
Origin of Product |
United States |
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